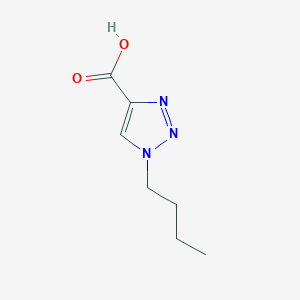
1-Butyl-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which is known for its unique chemical properties and wide range of applications. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The butyl group attached to the nitrogen atom and the carboxylic acid group attached to the fourth carbon atom of the triazole ring contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of 1-Butyl-1H-1,2,3-triazole-4-carboxylic acid can be achieved through various methodsThis method is highly efficient and regioselective, allowing for the formation of 1,4-disubstituted triazoles . The reaction typically involves the use of copper(I) iodide as a catalyst and sodium ascorbate as a reducing agent, with the reaction being carried out in a solvent such as dimethyl sulfoxide (DMSO) or water .
Industrial production methods may involve continuous flow synthesis, which offers advantages such as improved reaction control, higher yields, and scalability . In this process, the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient large-scale production.
Chemical Reactions Analysis
1-Butyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Butyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, triazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with receptors, modulating their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
1-Butyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1H-1,2,3-Triazole-4-carboxylic acid: Lacks the butyl group, resulting in different chemical properties and reactivity.
1,2,4-Triazole-3-carboxylic acid: Has a different arrangement of nitrogen atoms in the ring, leading to distinct chemical behavior and applications.
Methyl-1H-1,2,4-triazole-3-carboxylate: Contains a methyl ester group instead of a carboxylic acid group, affecting its reactivity and use in synthesis.
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
1-butyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c1-2-3-4-10-5-6(7(11)12)8-9-10/h5H,2-4H2,1H3,(H,11,12) |
InChI Key |
SDIATFMZWCMVBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(N=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylicacidhydrochloride](/img/structure/B13564275.png)
![1,3-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13564279.png)
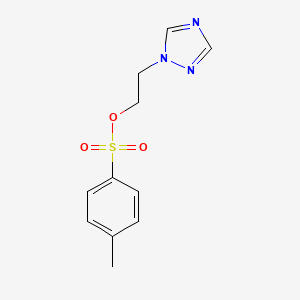

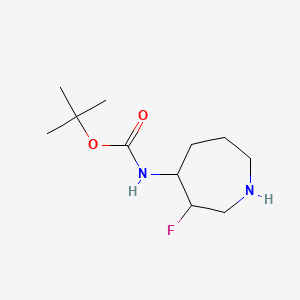
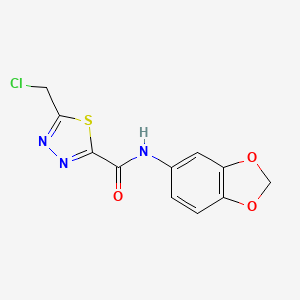
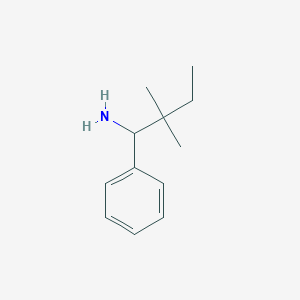
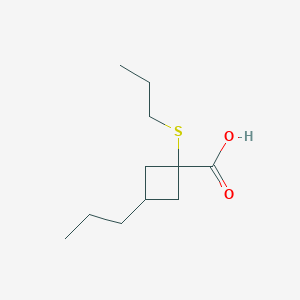
![3-(6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13564340.png)
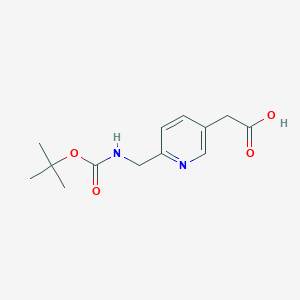
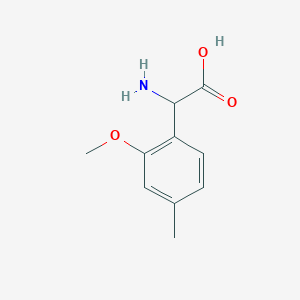
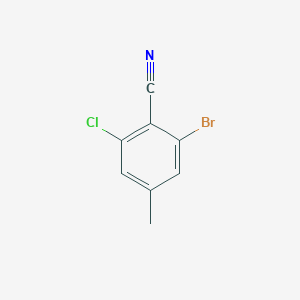
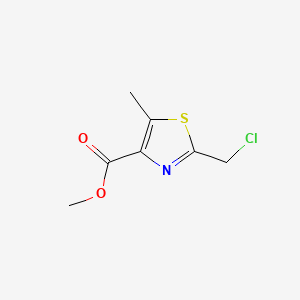
![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B13564356.png)
